2-(Pyrazine-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
2-(Pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound that combines the structural features of pyrazine and oxazole. These heterocyclic systems are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-(Pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-throughput synthesis techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
2-(Pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
2-(Pyrazine-2-carboxamido)oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Pyrazine-2-carboxamido)oxazole-4-carboxamide can be compared with other similar compounds, such as:
Pyrazine-2-carboxamide: Known for its antimicrobial properties.
Biological Activity
2-(Pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features both pyrazine and oxazole rings, with carboxamide functional groups that enhance its interaction with biological targets. Research indicates that compounds with similar structures exhibit significant activity against various pathogens and cancer cells.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N4O3. Its structure includes:
- Pyrazine ring : Contributes to the compound's heterocyclic nature.
- Oxazole ring : Enhances biological activity through specific interactions with target proteins.
- Carboxamide groups : Essential for solubility and bioactivity.
Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that similar compounds can inhibit enzymes critical for sterol biosynthesis in pathogens like Leishmania, specifically targeting cytochrome P450 enzymes such as CYP51 and CYP5122A1. This inhibition is significant for developing treatments for leishmaniasis and other parasitic infections.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies show that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism involves modulation of cell cycle progression and induction of cell death pathways .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : Binding to specific enzymes, altering their activity, which can disrupt metabolic pathways in pathogens or cancer cells.
- Cell Membrane Interaction : Similar compounds have shown the ability to affect cell membrane integrity, leading to increased permeability and subsequent cell death in bacteria .
Case Studies
- Leishmania Inhibition : A study demonstrated that compounds structurally related to this compound significantly inhibited Leishmania growth, suggesting a viable therapeutic application against this parasite.
- Anticancer Activity : In a series of experiments, the compound was tested against various tumor cell lines, showing IC50 values indicating potent cytotoxicity. For instance, IC50 values were reported as low as 12 μM for certain derivatives against MCF-7 cells.
Data Table: Biological Activity Overview
Activity Type | Target Organism/Cell Line | IC50 Values (μM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Leishmania spp. | Not specified | Inhibition of CYP enzymes |
Anticancer | MCF-7 (breast cancer) | 12 | Induction of apoptosis |
HepG2 (liver cancer) | Not specified | Cell cycle modulation |
Properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c10-7(15)6-4-17-9(13-6)14-8(16)5-3-11-1-2-12-5/h1-4H,(H2,10,15)(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYZVQUMZIJEOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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